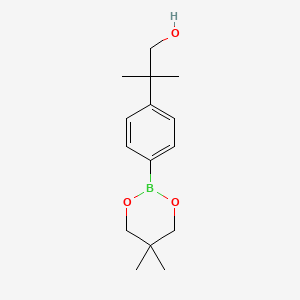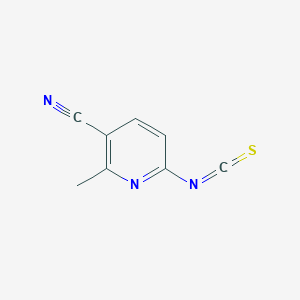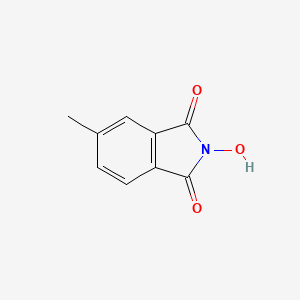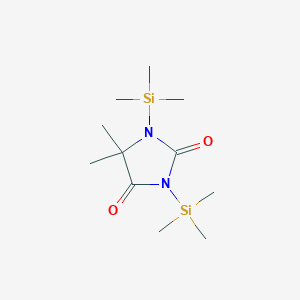
6-(chloromethyl)pyridine-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(chloromethyl)pyridine-2-carbonyl chloride is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloromethyl group attached to the pyridine ring, along with a carbonyl chloride functional group. It is commonly used in organic synthesis due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(chloromethyl)pyridine-2-carbonyl chloride typically involves the chloromethylation of 2-pyridinecarbonyl chloride. One common method is the reaction of 2-pyridinecarbonyl chloride with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures .
Industrial Production Methods: Industrial production of this compound often employs similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 6-(chloromethyl)pyridine-2-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxide derivatives or reduction to form pyridine derivatives with different substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium methoxide (NaOMe), and thiourea are commonly used.
Hydrolysis: Aqueous solutions of sodium hydroxide (NaOH) or hydrochloric acid (HCl) are used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Hydrolysis: Formation of 6-(Chloromethyl)-2-pyridinecarboxylic acid.
Oxidation and Reduction: Formation of pyridine N-oxide derivatives and reduced pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-(chloromethyl)pyridine-2-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of agrochemicals, dyes, and polymers
Wirkmechanismus
The mechanism of action of 6-(chloromethyl)pyridine-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The carbonyl chloride group can undergo hydrolysis, releasing hydrochloric acid and forming the corresponding carboxylic acid. These reactions are facilitated by the electron-withdrawing nature of the pyridine ring, which stabilizes the transition states and intermediates .
Vergleich Mit ähnlichen Verbindungen
2-Pyridinecarbonyl chloride: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
6-Methyl-2-pyridinecarbonyl chloride: Contains a methyl group instead of a chloromethyl group, resulting in different reactivity and applications.
6-(Bromomethyl)-2-pyridinecarbonyl chloride: Similar structure but with a bromomethyl group, leading to different reactivity and reaction conditions
Uniqueness: 6-(chloromethyl)pyridine-2-carbonyl chloride is unique due to its dual functional groups, which provide a combination of reactivity and versatility in organic synthesis. The presence of both chloromethyl and carbonyl chloride groups allows for a wide range of chemical transformations and applications.
Eigenschaften
Molekularformel |
C7H5Cl2NO |
|---|---|
Molekulargewicht |
190.02 g/mol |
IUPAC-Name |
6-(chloromethyl)pyridine-2-carbonyl chloride |
InChI |
InChI=1S/C7H5Cl2NO/c8-4-5-2-1-3-6(10-5)7(9)11/h1-3H,4H2 |
InChI-Schlüssel |
CRNAZLFMRFVHPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)C(=O)Cl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-(1H-Imidazo[4,5-b]pyridin-2-yl)-2,6-dimethoxyphenol](/img/structure/B8631846.png)
![3-morpholin-4-yl-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B8631852.png)






